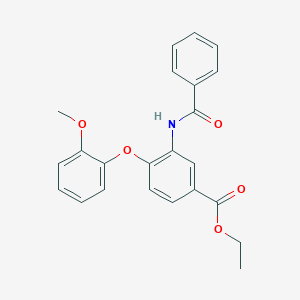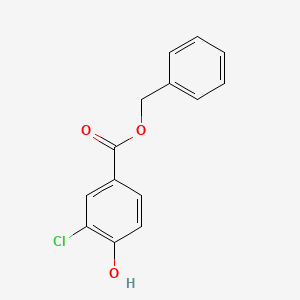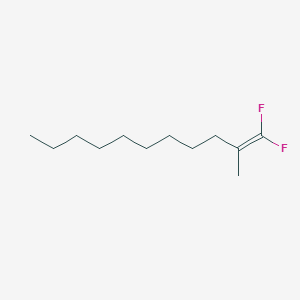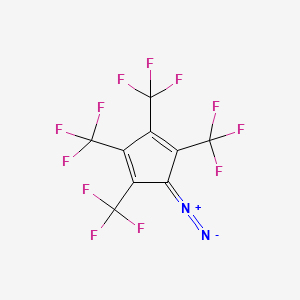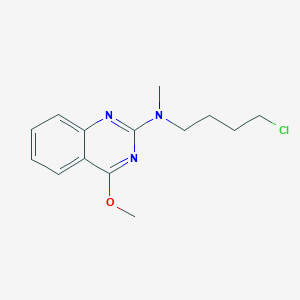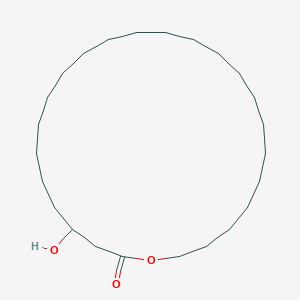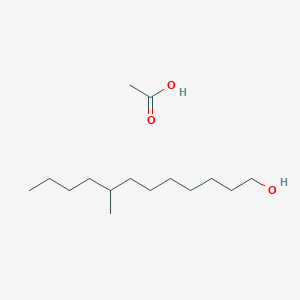![molecular formula C12H10N6O2S B14421629 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione CAS No. 84345-57-3](/img/structure/B14421629.png)
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of a tetrazole ring and a pyrimidine dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the tetrazole ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atom.
Applications De Recherche Scientifique
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in material science for the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The sulfur atom can also participate in coordination with metal ions, affecting the compound’s overall reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the pyrimidine dione structure.
5-Phenyl-1H-tetrazole: Similar tetrazole ring but without the sulfur and pyrimidine components.
1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Contains a mercapto group similar to the sulfanyl group in the target compound.
Uniqueness
5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a tetrazole ring and a pyrimidine dione structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
84345-57-3 |
|---|---|
Formule moléculaire |
C12H10N6O2S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N6O2S/c19-10-8(6-13-11(20)14-10)7-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-6H,7H2,(H2,13,14,19,20) |
Clé InChI |
FVFDDKZKPAMZCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


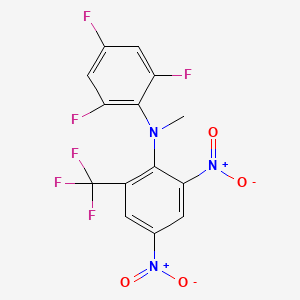
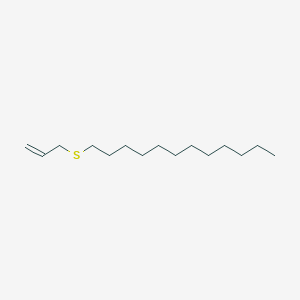
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)

![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
